![molecular formula C26H16N2O7 B14702207 [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] CAS No. 26189-46-8](/img/structure/B14702207.png)
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is a chemical compound known for its unique structure and properties It consists of an oxydi(4,1-phenylene) core with two 4-nitrophenylmethanone groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] typically involves the reaction of 4-nitrobenzoyl chloride with oxydi(4,1-phenylene) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Oxydi(4,1-phenylene)+24-nitrobenzoyl chloride→[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Hydrolysis: The methanone groups can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]
Wissenschaftliche Forschungsanwendungen
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Wirkmechanismus
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] involves its interaction with molecular targets through its nitro and methanone groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methanone groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-hydroxyphenyl)methanone]
Uniqueness
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is unique due to its nitro groups, which impart distinct reactivity and potential applications compared to its amino, carboxy, and hydroxy analogs. The presence of nitro groups allows for specific chemical transformations and interactions that are not possible with other functional groups.
Eigenschaften
CAS-Nummer |
26189-46-8 |
|---|---|
Molekularformel |
C26H16N2O7 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
[4-[4-(4-nitrobenzoyl)phenoxy]phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H16N2O7/c29-25(17-1-9-21(10-2-17)27(31)32)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)26(30)18-3-11-22(12-4-18)28(33)34/h1-16H |
InChI-Schlüssel |
WILHNSNCNBLELE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


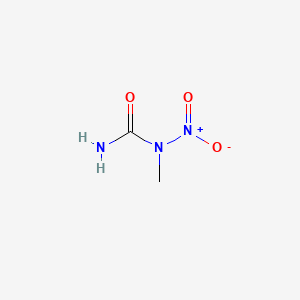
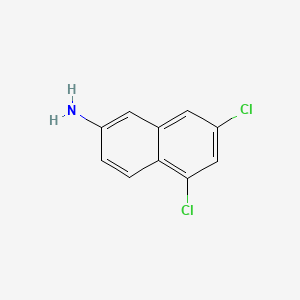



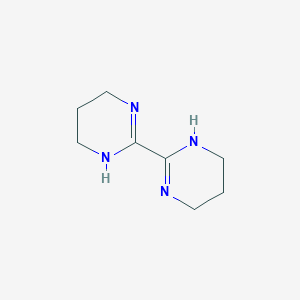
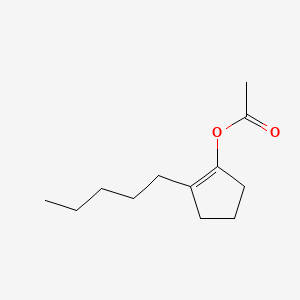
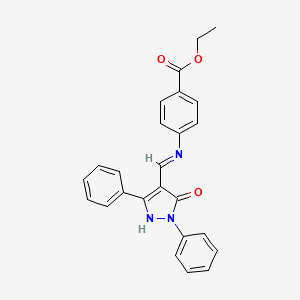
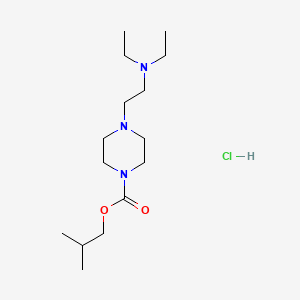
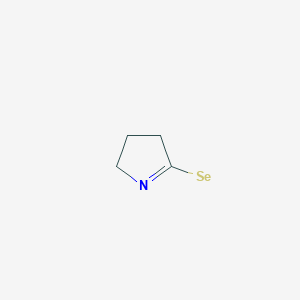
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)

